AC-Asp-arg-val-tyr-ile-his-pro-phe-his-leu-val-ile-his-asn-OH
Overview
Description
The compound “AC-Asp-arg-val-tyr-ile-his-pro-phe-his-leu-val-ile-his-asn-OH” is a synthetic peptide composed of fourteen amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “AC-Asp-arg-val-tyr-ile-his-pro-phe-his-leu-val-ile-his-asn-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin through its carboxyl group.
Deprotection: The amino-protecting group (usually Fmoc or Boc) is removed to expose the amino group for the next coupling reaction.
Coupling: The next amino acid, activated by a coupling reagent such as HBTU or DIC, is added to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the entire peptide sequence is assembled.
Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and purified through chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
The peptide “AC-Asp-arg-val-tyr-ile-his-pro-phe-his-leu-val-ile-his-asn-OH” can undergo various chemical reactions, including:
Oxidation: The tyrosine and histidine residues can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other residues through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products Formed
Oxidation: Oxidized forms of tyrosine and histidine.
Reduction: Reduced peptide with free thiol groups.
Substitution: Mutant peptides with altered amino acid sequences.
Scientific Research Applications
The peptide “AC-Asp-arg-val-tyr-ile-his-pro-phe-his-leu-val-ile-his-asn-OH” has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in the renin-angiotensin system and its effects on blood pressure regulation.
Medicine: Explored as a potential therapeutic agent for hypertension and cardiovascular diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The peptide exerts its effects by interacting with the renin enzyme, which cleaves the peptide to produce angiotensin I. Angiotensin I is then converted to angiotensin II, a potent vasoconstrictor, by the angiotensin-converting enzyme (ACE). This pathway plays a critical role in regulating blood pressure and fluid balance.
Comparison with Similar Compounds
Similar Compounds
Angiotensin I: A decapeptide derived from the same precursor, preangiotensinogen.
Angiotensin II: An octapeptide produced from angiotensin I by ACE.
Bradykinin: A nonapeptide involved in vasodilation and blood pressure regulation.
Uniqueness
The peptide “AC-Asp-arg-val-tyr-ile-his-pro-phe-his-leu-val-ile-his-asn-OH” is unique due to its specific sequence and role as a renin substrate. Its ability to be cleaved by renin to produce angiotensin I distinguishes it from other peptides involved in blood pressure regulation.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-amino-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C85H124N24O20/c1-12-46(9)69(107-77(121)58(31-50-23-25-54(111)26-24-50)101-79(123)67(44(5)6)105-71(115)55(21-17-27-92-85(87)88)97-75(119)61(36-66(113)114)96-48(11)110)82(126)103-62(34-53-39-91-42-95-53)83(127)109-28-18-22-64(109)78(122)100-57(30-49-19-15-14-16-20-49)72(116)99-59(32-51-37-89-40-93-51)73(117)98-56(29-43(3)4)76(120)106-68(45(7)8)80(124)108-70(47(10)13-2)81(125)102-60(33-52-38-90-41-94-52)74(118)104-63(84(128)129)35-65(86)112/h14-16,19-20,23-26,37-47,55-64,67-70,111H,12-13,17-18,21-22,27-36H2,1-11H3,(H2,86,112)(H,89,93)(H,90,94)(H,91,95)(H,96,110)(H,97,119)(H,98,117)(H,99,116)(H,100,122)(H,101,123)(H,102,125)(H,103,126)(H,104,118)(H,105,115)(H,106,120)(H,107,121)(H,108,124)(H,113,114)(H,128,129)(H4,87,88,92)/t46-,47-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,67-,68-,69-,70-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQNODAMSAWGST-PRYFVWDJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC=N4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC5=CNC=N5)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC5=CNC=N5)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C85H124N24O20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745544 | |
Record name | N-Acetyl-L-alpha-aspartyl-L-arginyl-L-valyl-L-tyrosyl-L-isoleucyl-L-histidyl-L-prolyl-L-phenylalanyl-L-histidyl-L-leucyl-L-valyl-L-isoleucyl-L-histidyl-L-asparagine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40745544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1802.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104180-27-0 | |
Record name | N-Acetyl-L-alpha-aspartyl-L-arginyl-L-valyl-L-tyrosyl-L-isoleucyl-L-histidyl-L-prolyl-L-phenylalanyl-L-histidyl-L-leucyl-L-valyl-L-isoleucyl-L-histidyl-L-asparagine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40745544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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